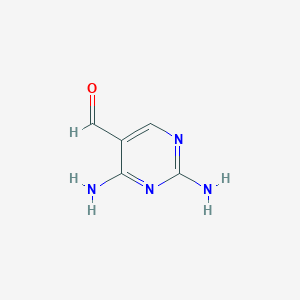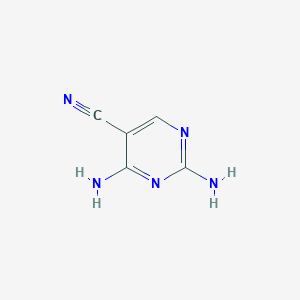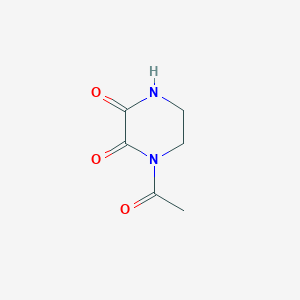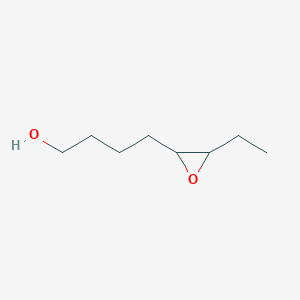
5,6-Epoxyoctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Epoxyoctan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,6-Epoxyoctan-1-ol is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, RNA, and proteins. This leads to the formation of covalent adducts, which can cause DNA damage and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, studies have shown that it can induce DNA damage and cell death in cancer cells. It has also been shown to have antifungal and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Epoxyoctan-1-ol in lab experiments include its high reactivity, chiral nature, and potential applications in various fields. However, its limitations include its toxicity, instability, and potential for side reactions.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Epoxyoctan-1-ol. One area of research is the development of new synthetic methods for the preparation of enantiomerically pure this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into its potential applications in various fields.
Synthesemethoden
The synthesis of 5,6-Epoxyoctan-1-ol involves the reaction of 1-octene with m-chloroperbenzoic acid (m-CPBA) in the presence of a solvent such as dichloromethane or chloroform. The reaction yields a mixture of this compound and its regioisomer, 6,7-Epoxyoctan-1-ol. The two compounds can be separated using column chromatography or fractional distillation.
Wissenschaftliche Forschungsanwendungen
5,6-Epoxyoctan-1-ol has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, it is used as a chiral building block for the synthesis of complex molecules. In material science, it is used as a monomer for the synthesis of epoxy resins with high thermal stability and mechanical strength. In medicinal chemistry, it is used as a starting material for the synthesis of bioactive compounds with potential anticancer, antifungal, and antimicrobial activities.
Eigenschaften
CAS-Nummer |
158669-74-0 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
4-(3-ethyloxiran-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
OUVPDVHDVYVBBF-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)CCCCO |
Kanonische SMILES |
CCC1C(O1)CCCCO |
Synonyme |
Oxiranebutanol, 3-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



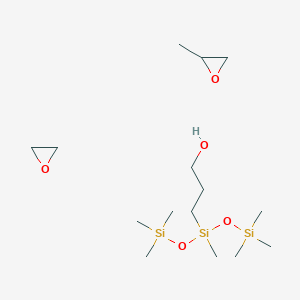
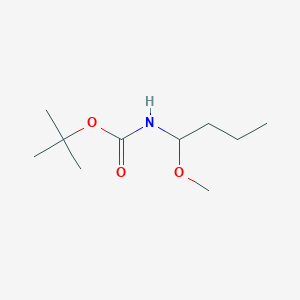

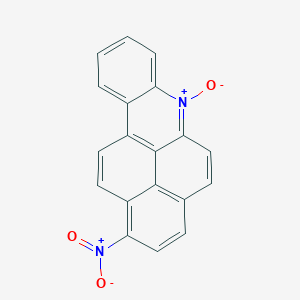
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
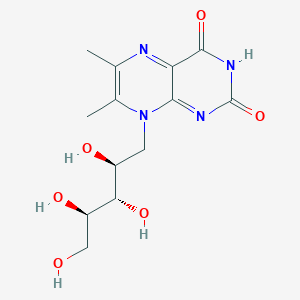

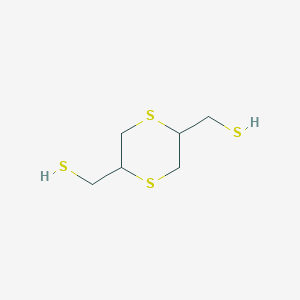
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
